Home > Products > Screening Compounds P64225 > N-Nitrosodabigatran Etexilate
N-Nitrosodabigatran Etexilate - 2892260-29-4

N-Nitrosodabigatran Etexilate

Catalog Number: EVT-13986058
CAS Number: 2892260-29-4
Molecular Formula: C34H40N8O6
Molecular Weight: 656.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Nitrosodabigatran etexilate is a chemical compound derived from dabigatran etexilate, which is a direct thrombin inhibitor used primarily in anticoagulant therapy. N-Nitrosodabigatran etexilate belongs to the class of N-nitrosamines, compounds known for their potential carcinogenic properties. The synthesis of this compound and its derivatives has garnered attention due to regulatory concerns regarding nitrosamine impurities in pharmaceuticals.

Source

N-Nitrosodabigatran etexilate is synthesized from dabigatran etexilate through a nitrosation reaction, where nitrous acid reacts with the secondary amine group present in the dabigatran structure. This transformation leads to the formation of the N-nitroso derivative, which has been studied for its mutagenic properties and potential health risks associated with exposure.

Classification

N-Nitrosodabigatran etexilate is classified as a Class 1 impurity according to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, indicating it is a known mutagenic carcinogen. This classification raises significant concerns regarding its presence in pharmaceutical formulations containing dabigatran etexilate.

Synthesis Analysis

Methods

The synthesis of N-nitrosodabigatran etexilate typically involves the following steps:

  1. Preparation of Dabigatran Etexilate: The initial step involves synthesizing dabigatran etexilate using established pharmaceutical methods, which include various organic reactions to form the active compound.
  2. Nitrosation Reaction: The synthesized dabigatran etexilate is then subjected to nitrosation. This can be achieved by treating the compound with nitrous acid (generated in situ) under acidic conditions, leading to the formation of N-nitrosodabigatran etexilate.
  3. Purification: Post-synthesis, the product may undergo purification processes such as recrystallization or chromatography to isolate N-nitrosodabigatran etexilate from unreacted starting materials and by-products.

Technical details regarding specific reaction conditions (temperature, time, and concentrations) are critical for optimizing yield and minimizing side reactions during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of N-nitrosodabigatran etexilate can be represented as follows:

  • Chemical Formula: C35H45N7O8S
  • Molecular Weight: 723.86 g/mol

The structure includes a nitroso group (-N=O) attached to the nitrogen atom of the secondary amine in dabigatran etexilate. This modification significantly alters its chemical behavior and biological activity.

Data

The characterization of N-nitrosodabigatran etexilate typically involves spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared (IR) Spectroscopy

These techniques help confirm the presence of the nitroso functional group and provide insights into the compound's purity and structural integrity .

Chemical Reactions Analysis

Reactions

N-Nitrosodabigatran etexilate can participate in various chemical reactions typical of nitroso compounds:

  1. Decomposition: Under certain conditions, N-nitrosamines can decompose to release nitrogen oxides and other products.
  2. Alkylation Reactions: The presence of the nitroso group allows for potential alkylation reactions with nucleophiles.
  3. Metabolic Activation: In biological systems, N-nitrosamines can undergo metabolic activation leading to DNA adduct formation, which is a key pathway in their mutagenic activity .

Technical details regarding these reactions are essential for understanding their implications in drug safety and efficacy.

Mechanism of Action

Process

The mechanism by which N-nitrosodabigatran etexilate exerts its effects involves:

  1. Nitrosation: The formation of N-nitroso compounds occurs through the reaction of secondary amines with nitrous acid.
  2. Metabolic Activation: Once formed, these compounds can be metabolized in vivo, leading to reactive species that interact with DNA.
  3. Carcinogenic Potential: The resultant DNA adducts can cause mutations during replication, contributing to carcinogenesis .

Data on the specific pathways involved in metabolism and activation are crucial for assessing risk.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellow-white powder.
  • Solubility: Freely soluble in methanol and ethanol; practically insoluble in ethyl acetate.

Chemical Properties

  • Stability: Stability studies indicate that N-nitrosodabigatran etexilate is sensitive to light and moisture, necessitating careful storage conditions.
  • Reactivity: Exhibits reactivity characteristic of nitroso compounds, particularly under acidic or basic conditions .

Relevant data from stability studies highlight the importance of storage conditions on compound integrity.

Applications

Scientific Uses

N-Nitrosodabigatran etexilate serves primarily as a subject of study concerning:

  • Pharmaceutical Safety: Investigations into its presence as an impurity in drug formulations highlight concerns related to patient safety.
  • Carcinogenicity Studies: Research into its mutagenic properties contributes to understanding risks associated with nitrosamine exposure in pharmaceuticals.

The ongoing evaluation of N-nitrosamines like N-nitrosodabigatran etexilate underscores their significance in regulatory science and public health .

Introduction to N-Nitrosodabigatran Etexilate in Pharmaceutical Context

Origin and Significance as a Process-Related Nitrosamine Impurity in Dabigatran Etexilate Synthesis

N-Nitroso-dabigatran etexilate (NDE) represents a structurally modified derivative of the direct thrombin inhibitor dabigatran etexilate, formed through the nitrosation of the parent compound's secondary amine group during active pharmaceutical ingredient (API) synthesis and drug product manufacturing. This nitrosamine impurity emerges as a process-related contaminant when nitrosating agents—including nitrites from raw materials, reagents, or solvent systems—interact with dabigatran etexilate's molecular architecture under specific reaction conditions [1] [3]. The chemical transformation occurs predominantly during final synthesis steps involving amine-containing intermediates or through degradation pathways during storage, particularly when exposed to nitrite-contaminated excipients or oxygen-rich environments [3] [8].

The structural complexity of dabigatran etexilate—featuring multiple amine functionalities including a critical benzimidazole moiety—creates several vulnerable reaction sites, though the secondary amine adjacent to the pyridinyl group demonstrates particular susceptibility to nitrosation, forming the structurally confirmed NDE impurity with molecular formula C34H40N8O6 and molecular weight 656.73 g/mol [1] [4]. This structural specificity has been unequivocally established through advanced spectroscopic characterization, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses conducted by reference standard manufacturers [7] [8].

NDE's toxicological significance stems from its classification as a nitrosamine drug substance-related impurity (NDSRI), placing it among structurally alerting compounds known for potential mutagenicity and carcinogenicity. While specific carcinogenicity data for NDE remains limited, its structural analogy to confirmed carcinogenic nitrosamines has triggered global regulatory scrutiny [5]. This concern materialized practically when multiple manufacturing lots of generic dabigatran etexilate capsules were recalled after routine quality surveillance detected NDE exceeding the FDA's acceptable intake (AI) limit of 400 ng/day [5] [6]. The economic and supply chain impacts were substantial, affecting both 75-mg and 150-mg dosage forms distributed between June and October 2022 [5].

Table 1: Key Physicochemical Properties of N-Nitroso-dabigatran Etexilate

PropertySpecificationAnalytical Confirmation
IUPAC NameEthyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoateUSP Reference Standards [1] [7]
Molecular FormulaC34H40N8O6High-Resolution Mass Spectrometry [4]
Molecular Weight656.73 g/molCalculated from Atomic Weights [1] [8]
CAS Registry Number2892260-29-4USP Certificate of Analysis [4] [7]
Structural AlertN-nitroso moiety (N-N=O)NMR Spectroscopy [8]

Detection and quantification of this potent impurity demands specialized analytical approaches due to its trace-level presence and complex matrix interference. Recent advances in ultrasensitive monitoring employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) operating in positive ion mode. A validated method utilizing a C18 stationary phase (250 mm × 4.6 mm × 5 μm) with gradient elution (5 mM ammonium formate buffer pH 7.0 ± 0.1 and acetonitrile) achieves baseline separation at 0.6 mL/min flow rate [3]. This methodology demonstrates exceptional sensitivity with a quantitation range of 18–120 ppb, correlation coefficients >0.99, and recovery rates of 80–120%, fulfilling International Council for Harmonisation (ICH) Q2(R2) validation requirements for specificity, accuracy, and precision [3].

Table 2: Optimized LC-MS/MS Parameters for NDE Quantitation

ParameterSpecificationPerformance Metrics
Ionization ModePositive Electrospray Ionization (ESI+)Signal-to-Noise Ratio >10 for LOD
Mass Transitions (MRM)657.4 → 539.3 (quantifier); 657.4 → 486.2 (qualifier)Specificity confirmed
Chromatographic ColumnSapphirus C18 HP-classic (250 mm × 4.6 mm × 5 μm)Retention Time: 8.2±0.5 min
Linear Range18–120 ppbR² > 0.99
Limit of Detection (LOD)6 ppbSignal-to-Noise Ratio: 3:1
Limit of Quantitation (LOQ)18 ppbSignal-to-Noise Ratio: 10:1
Recovery at LOQ80–120%RSD <5%

Regulatory Imperatives for Nitrosamine Control in Anticoagulant APIs

The detection of NDE in dabigatran products exemplifies the broader regulatory challenge posed by NDSRIs in the pharmaceutical industry, triggering increasingly stringent global controls. The U.S. Food and Drug Administration (FDA) categorizes NDE under Potency Category 3 NDSRIs, establishing a strict acceptable intake (AI) limit of 400 ng/day based on structure-activity relationship (SAR) assessment and carcinogenic potency categorization [1] [6]. This threshold represents the maximum daily exposure considered to present a negligible carcinogenic risk (theoretical cancer risk <1 in 100,000 over a lifetime) [5]. Regulatory frameworks mandate that manufacturers implement risk-mitigation strategies encompassing comprehensive evaluation of nitrosamine formation pathways during all stages of drug synthesis, purification, and storage [4].

The regulatory evolution concerning nitrosamines accelerated following the 2018 valsartan recall, culminating in FDA guidance requiring manufacturers to conduct systematic risk assessments for all chemically synthesized drug products. These evaluations must identify potential reaction pathways through which nitrosating agents (nitrites, nitrogen oxides, nitro compounds) might interact with amine-containing APIs or intermediates [5]. For dabigatran etexilate—a molecule containing multiple amine groups—the risk assessment must specifically evaluate raw materials (e.g., N-hexyl chloroformate), solvents, catalysts, and excipients for nitrosamine precursors [4] [8]. The global regulatory harmonization effort is ongoing, with the European Medicines Agency (EMA), Health Canada, and Japan's Pharmaceuticals and Medical Devices Agency (PMDA) establishing comparable but not identical AI limits for NDE, creating complex compliance landscapes for international markets [1] [4].

Table 3: Global Regulatory Landscape for N-Nitroso-dabigatran Etexilate Control

Regulatory AgencyAcceptable Intake (AI)Testing RequirementsCompliance Timeline
U.S. FDA400 ng/dayMandatory risk assessment for all sartan, ranitidine, metformin, nizatidine, and dabigatran products; Confirmatory testing required if risk identifiedImmediate enforcement (Recall initiated for violative products) [5] [6]
European Medicines Agency (EMA)400 ng/day (interim)Required risk evaluation for all chemical APIs; Verification testing for high-risk products (including dabigatran)Marketed products must complete testing by October 2023 [1]
Health Canada400 ng/dayNitrosamine impurity screening required for all human prescription drugsProduct-specific deadlines based on risk prioritization [5]
Japan PMDA410 ng/dayComprehensive assessment of manufacturing processes for nitrosamine formation potentialGraduated implementation based on therapeutic category [4]

The technical requirements for compliance necessitate advanced analytical capabilities and process redesigns. Regulators mandate that manufacturers establish validated testing methods capable of detecting NDE at parts-per-billion (ppb) levels in both API and finished dosage forms [3] [7]. This analytical burden has driven significant innovation in detection technologies, including the aforementioned LC-MS/MS methodologies achieving unprecedented sensitivity at the 6 ppb detection limit [3]. Beyond analytical controls, manufacturers must implement preventive process modifications such as: (1) substituting nitrite-containing reagents with safer alternatives; (2) implementing scavenging agents in reaction mixtures; (3) modifying purification protocols to remove nitrosamine precursors; and (4) establishing restricted storage conditions for intermediates and APIs to prevent post-synthetic nitrosamine formation [4] [8].

The supply chain implications of these regulatory mandates are profound. The USP has established NDE as a pharmaceutical analytical impurity (PAI) reference standard (Catalog No.: 1A04380), providing essential quality control materials for industry testing [2] [7]. This standard, stored at -10 to -25°C to ensure stability, enables accurate method validation and instrument calibration for regulatory filings [7]. The recall incident affecting dabigatran products underscores the operational necessity for manufacturers to maintain batch-specific traceability and implement corrective actions including product quarantine, supplier requalification, and reformulation when nitrosamine limits are exceeded [5] [6]. These measures collectively represent a paradigm shift toward proactive impurity control in cardiovascular pharmaceuticals, where the therapeutic criticality of anticoagulants demands uncompromising quality assurance.

Table 4: Comprehensive Compound Identification of N-Nitroso-dabigatran Etexilate

IdentifierDesignationSource
Systematic IUPAC NameEthyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoateVeeprho [1]; Clearsynth [8]
CAS Registry Number2892260-29-4USP [2] [7]; Simson Pharma [4]; Clearsynth [8]
Molecular FormulaC34H40N8O6Veeprho [1]; USP [2]; Simson Pharma [4]
Canonical SMILESO=C(OCC)CCN(C1=NC=CC=C1)C(C2=CC=C3N(C)C(CN(C4=CC=C(C(NC(OCCCCCC)=O)=N)C=C4)N=O)=NC3=C2)=OVeeprho [1]
InChI KeyInChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45)Veeprho [1]
Pharmacopoeial SynonymsN-Nitroso Dabigatran EtexilateUSP [7]
Alternative Chemical Namesbeta-Alanine, N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]nitrosoamino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl esterSimson Pharma [4]
Regulatory DesignationNitrosamine Drug Substance-Related Impurity (NDSRI)FDA [5] [6]

Properties

CAS Number

2892260-29-4

Product Name

N-Nitrosodabigatran Etexilate

IUPAC Name

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)-N-nitrosoanilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C34H40N8O6

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45)

InChI Key

JPLPQAOOSCQYBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N(CC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.